Home > Products > Screening Compounds P144570 > D-Phenylalanyl-L-phenylalanine
D-Phenylalanyl-L-phenylalanine - 2577-22-2

D-Phenylalanyl-L-phenylalanine

Catalog Number: EVT-14890414
CAS Number: 2577-22-2
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D-Phenylalanyl-L-phenylalanine is a heterochiral dipeptide composed of two phenylalanine residues, one in the D-configuration and the other in the L-configuration. This compound is of significant interest in biochemical research due to its potential applications in drug design and therapeutic interventions, particularly in cancer treatment. The unique combination of D- and L-amino acids can influence the biological activity and stability of peptides, making them valuable for various scientific studies.

Source

D-Phenylalanyl-L-phenylalanine can be synthesized from natural sources or through chemical and enzymatic methods. The primary source for its synthesis involves the use of phenylalanine ammonia lyase (PAL), an enzyme that catalyzes the conversion of phenylalanine derivatives into their respective D-forms. Additionally, it can be derived from inexpensive cinnamic acids through innovative synthetic pathways that enhance yield and optical purity.

Classification

This compound belongs to the class of dipeptides, specifically categorized under amino acid derivatives. It is also classified as a non-proteinogenic amino acid due to the presence of the D-enantiomer, which is not commonly found in proteins.

Synthesis Analysis

Methods

The synthesis of D-phenylalanyl-L-phenylalanine can be achieved using several methodologies:

  1. Enzymatic Synthesis: Utilizing phenylalanine ammonia lyase, researchers have developed a multienzymatic cascade process that efficiently converts L-phenylalanine into its D-counterpart while simultaneously producing D-phenylalanyl-L-phenylalanine from cinnamic acids. This method ensures high yields and excellent optical purity .
  2. Chemoenzymatic Deracemization: This approach combines chemical and enzymatic processes to achieve deracemization, where racemic mixtures are converted into optically pure forms. The process involves stereoselective oxidation followed by nonselective reduction, allowing for efficient production of both D- and L-amino acids .
  3. Solid-phase Synthesis: High-throughput solid-phase screening methods have been developed to identify effective variants of PAL that enhance the formation rates of non-natural D-phenylalanines .

Technical Details

The enzymatic synthesis typically involves a one-pot reaction setup where various substrates are introduced to optimize conditions for maximum yield. Reaction parameters such as temperature, pH, and substrate concentration are carefully controlled to achieve desired outcomes.

Molecular Structure Analysis

Structure

D-Phenylalanyl-L-phenylalanine has a molecular formula of C15H16N2O3C_{15}H_{16}N_{2}O_{3}. The structure consists of two phenyl groups attached to a central carbon backbone, with specific stereochemistry at the chiral centers.

Data

The compound exhibits distinct stereochemical configurations:

  • D-Phenylalanine: Configuration at the alpha carbon is R.
  • L-Phenylalanine: Configuration at the alpha carbon is S.

The structural arrangement significantly impacts its interaction with biological systems.

Chemical Reactions Analysis

Reactions

D-Phenylalanyl-L-phenylalanine participates in various biochemical reactions:

  1. Peptide Bond Formation: It can undergo peptide bond formation with other amino acids to form larger peptides or proteins.
  2. Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back into its constituent amino acids.
  3. Enzymatic Reactions: The compound can act as a substrate for various enzymes involved in metabolic pathways.

Technical Details

Reactions involving D-phenylalanyl-L-phenylalanine are often studied using spectroscopic techniques to monitor changes in structure and composition during synthesis or degradation.

Mechanism of Action

Process

The mechanism by which D-phenylalanyl-L-phenylalanine exerts its biological effects is primarily linked to its ability to modulate cellular processes:

  1. Anticancer Activity: Research indicates that this dipeptide may inhibit cancer cell migration and invasion by modulating signaling pathways associated with metastasis .
  2. Neurotransmitter Modulation: It may influence neurotransmitter systems due to its structural similarity to natural amino acids involved in neurotransmission.

Data

Studies have shown that treatment with D-phenylalanyl-L-phenylalanine leads to significant reductions in metastatic potential in various cancer models, indicating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

D-Phenylalanyl-L-phenylalanine appears as a white crystalline solid with a melting point that varies based on purity and specific synthesis conditions.

Chemical Properties

  1. Solubility: It is soluble in water and organic solvents, which facilitates its use in biochemical assays.
  2. Stability: The stability of the compound can be influenced by pH and temperature; it is generally stable under neutral conditions but may degrade under extreme pH levels.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.

Applications

Scientific Uses

D-Phenylalanyl-L-phenylalanine has diverse applications in scientific research:

  1. Drug Development: Its unique properties make it a candidate for designing new drugs targeting cancer and neurological disorders.
  2. Biochemical Studies: It serves as a model compound for studying peptide interactions and enzyme catalysis.
  3. Therapeutics: Potential use as an anticancer agent due to its ability to modulate tumor behavior.
Enzymatic Synthesis and Biocatalytic Engineering

Chemoenzymatic Deracemization Strategies for D-Phenylalanine Production

The synthesis of enantiomerically pure D-phenylalanine—a critical precursor for D-phenylalanyl-L-phenylalanine—relies on advanced chemoenzymatic deracemization strategies. This one-pot cascade couples phenylalanine ammonia lyase (PAL) amination with stereoselective oxidation and non-selective chemical reduction. PAL initially catalyzes the amination of trans-cinnamic acid to yield racemic phenylalanine. Subsequently, L-amino acid deaminase (LAAD) from Proteus mirabilis selectively oxidizes the L-enantiomer to its imino acid intermediate, while chemical reductants like borane-ammonia complex non-selectively reduce this intermediate back to racemic phenylalanine. This cycle progressively enriches the D-enantiomer [1] [3] [6].

Optimization studies reveal that deracemization efficiency depends critically on reaction pH and ammonia/borane stoichiometry. As shown in Table 1, alkaline conditions (pH 9.6) with 50 equivalents of NH3:BH3 in 5M NH4OH achieve >99% enantiomeric excess (ee) and 87% yield of D-p-nitrophenylalanine. The borane-ammonia complex is favored due to its stability under high-ammonia conditions and minimal protein inactivation [1] [6]. This strategy circumvents the theoretical 50% yield limitation of kinetic resolution, enabling gram-scale production of non-natural D-phenylalanine derivatives for pharmaceutical applications.

Table 1: Optimization of Deracemization Parameters for D-p-Nitrophenylalanine Synthesis

Buffer SystempHNH₃:BH₃ (equiv)ee (%)Yield (%)
KPi 100 mM7.030>9984
NH₄OH 100 mM9.030>9982
NH₄OH 5 M9.6309578
NH₄OH 5 M9.650>9987

Reaction conditions: 5 mM rac-p-nitrophenylalanine, 15 mg/mL LAAD-expressing E. coli cells, 37°C, 7 h [1] [6].

Phenylalanine Ammonia Lyase (PAL) Mutagenesis for Substrate Specificity

Wild-type PALs exhibit inherent limitations in processing non-natural cinnamic acid substrates, necessitating protein engineering to enhance their synthetic utility for D-phenylalanyl-L-phenylalanine precursors. Structure-guided mutagenesis focuses on residues within the PAL active site to accommodate sterically demanding or electronically distinct substrates. For Petroselinum crispum PAL (PcPAL), rational designs such as AroF (AroFG218S, AroFA222V, AroFT326S) and PcPAL L134A/S614C significantly broaden substrate scope while maintaining thermostability. These variants enable efficient amination of *meta-substituted cinnamic acids like m-(trifluoromethyl)cinnamic acid—a precursor for oncology-relevant D-phenylalanines [2] [7].

Key mutations alter binding pocket flexibility and electrostatics:

  • H359Y/K in Anabaena variabilis PAL enhances activity toward electron-deficient substrates (3.5-fold increase in specific activity for p-nitrocinnamic acid) by stabilizing the negative charge development during amination [1] [6].
  • I460V in PcPAL improves conversion of ortho-substituted cinnamates by reducing steric hindrance, achieving 34–49% yield for D-m-(trifluoromethyl)phenylalanine with 93–95% ee [2].

Table 2: Engineered PAL Variants for Non-Natural Substrate Amitation

VariantMutationSubstrate Specificity EnhancementApplication
PcPAL I460VIle460ValOrtho-substituted cinnamatesD-m-(trifluoromethyl)phenylalanine (34% yield, 93% ee)
AvPAL H359YHis359Tyrp-Nitro/methoxycinnamic acidsD-p-Nitrophenylalanine (3.5× activity vs. WT)
PcPAL L134A/S614CLeu134Ala, Ser614CysBulky para-substituted cinnamatesL-p-Bromophenylalanine (82% yield, >99% ee)
AroF*G218S/A222V/T326SMeta-fluoro/trifluoromethylcinnamic acidsHIV protease inhibitor intermediates

High-Throughput Screening of PAL Variants for Non-Natural Amino Acid Synthesis

Accelerating the development of tailored PAL biocatalysts demands high-throughput screening (HTS) platforms capable of rapidly evaluating variant libraries. A solid-phase colorimetric assay exploits the coupling of D-amino acid oxidase (DAAO) and horseradish peroxidase (HRP) to detect D-phenylalanine formation. Colonies expressing active PAL variants are lysed and incubated with cinnamic acid substrate. The D-phenylalanine produced undergoes oxidative deamination by DAAO, generating H2O2, which then oxidizes 3,3′-diaminobenzidine (DAB) to a brown polymeric precipitate in an HRP-catalyzed reaction. Intensity correlates with D-Phe yield, enabling visual identification of hyperactive clones [1] [4].

Recent innovations integrate microfluidics and compartmentalization to enhance throughput:

  • Single-cell hydrogel encapsulation co-encapsulates E. coli expressing PAL variants with substrate and reporter enzymes (DAAO/HRP/DAB) in water-in-oil emulsions, enabling >104 variants/day screening [4].
  • Droplet-based microfluidics with fluorogenic readouts (e.g., Amplex UltraRed oxidation) achieved 1,000× higher sensitivity than DAB for p-nitrophenylalanine detection, identifying AvPAL S456P with 3.05-fold enhanced activity [4] [6].

Table 3: High-Throughput Screening Platforms for PAL Engineering

Screening PlatformThroughputDetection MethodKey Advantage
Solid-phase DAB assay5,000 clonesColorimetric (brown dye)Low-cost, visual selection
Droplet microfluidics10⁷ variants/dayFluorescent (Amplex UltraRed)Ultrahigh sensitivity, minimal cross-talk
Cell-surface display/FACS10⁸ cells/hourFluorescent labellingQuantitative sorting, applicable to whole cells
Hydrogel bead encapsulation10⁴ variants/dayFluorescent (resorufin)Compartmentalized reaction environment

Optimization of Ammonia Addition Reactions in Heterochiral Dipeptide Synthesis

Efficient dipeptide assembly requires optimization of PAL-catalyzed ammonia addition to cinnamic acids, which generates enantiopure phenylalanine building blocks. Critical parameters include ammonia source, concentration, and biocatalyst immobilization:

  • Ammonia source screening demonstrated that 6M NH4OH (pH 10) outperforms ammonium carbamate for meta-substituted cinnamates, yielding 60.3% conversion for p-(trifluoromethyl)phenylalanine versus <17.6% with carbamate. This stems from higher substrate solubility and reduced ionic strength [2] [9].
  • Biocatalyst loading studies revealed an optimal whole-cell density of OD600 ~2 (12 mg/mL wet cells) for PcPAL, balancing reaction viscosity and conversion efficiency [2].
  • Site-specific immobilization of PcPAL variants (e.g., L134A/S614C) onto single-walled carbon nanotubes (SWCNTs) via maleimide-thiol coupling enhanced operational stability 7-fold under high-ammonia conditions. The oriented attachment preserved 90% activity after 7 cycles for L-Phe synthesis [10].

Continuous flow systems address equilibrium limitations in dipeptide synthesis. Immobilized PcPAL-SWCNT reactors with substrate feeding at 0.1 mL/min achieved 95% conversion of p-bromocinnamic acid to L-p-bromophenylalanine (82% yield), a key intermediate for D-phenylalanyl-L-phenylalanine synthesis via enzymatic coupling [10]. Global metabolic engineering further augments precursor supply: E. coli FruRE173K mutation upregulates pentose phosphate pathway genes, increasing erythrose-4-phosphate (E4P) availability and boosting L-Phe titers by 23.3% to 70.5 g/L [9].

Properties

CAS Number

2577-22-2

Product Name

D-Phenylalanyl-L-phenylalanine

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m1/s1

InChI Key

GKZIWHRNKRBEOH-CVEARBPZSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.